REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:19]1)[O:7][CH2:8][c:9]1[c:10]([cH:15][cH:16][cH:17][cH:18]1)[CH:11]2[C:12](=[O:13])[OH:14].[CH:20]([CH3:21])([CH3:22])[c:23]1[c:24]([NH2:25])[c:26]([CH:30]([CH3:31])[CH3:32])[cH:27][cH:28][cH:29]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:19]1)[O:7][CH2:8][c:9]1[c:10]([cH:15][cH:16][cH:17][cH:18]1)[CH:11]2[C:12](=[O:13])[NH:25][c:24]1[c:23]([CH:20]([CH3:21])[CH3:22])[cH:29][cH:28][cH:27][c:26]1[CH:30]([CH3:31])[CH3:32]
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Name
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O=C(O)C1c2ccccc2COc2cc(Br)ccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1c2ccccc2COc2cc(Br)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cccc(C(C)C)c1N
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Name
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Type
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product
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Smiles
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CC(C)c1cccc(C(C)C)c1NC(=O)C1c2ccccc2COc2cc(Br)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |